Cyanine5.5 amine
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Overview
Description
Preparation Methods
Cyanine5.5 amine can be synthesized through several methods. One common approach involves the reaction of cyanine dyes with amine-containing compounds. The synthetic route typically includes the formation of a polymethine bridge between two nitrogen atoms, resulting in a conjugated system . Industrial production methods often involve the use of reactive groups such as NHS esters and epoxides to facilitate the conjugation of the dye with various functionalities .
Chemical Reactions Analysis
Cyanine5.5 amine undergoes several types of chemical reactions, including:
Substitution Reactions: The free amine group in this compound can react with NHS esters and epoxides, forming stable conjugates.
Oxidation and Reduction: The conjugated system in cyanine dyes can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
Cyanine5.5 amine has a wide range of applications in scientific research, including:
Biological Imaging: It is extensively used in live organism imaging due to its low fluorescence background and high sensitivity.
Nanoparticle Labeling: This compound is used to synthesize Cy5.5-labeled nanoparticles, which are crucial for tracking and imaging in confocal microscopy.
Fluorescence Resonance Energy Transfer (FRET): The dye is employed in FRET studies to investigate molecular interactions.
Gene Chips and Comparative Genomic Hybridization: It is used in transcriptomics and proteomics for visualization and quantification purposes.
Mechanism of Action
The mechanism of action of Cyanine5.5 amine involves its ability to emit fluorescence upon excitation. The dye contains a conjugated system that absorbs light at a specific wavelength (648 nm) and emits light at a longer wavelength (710 nm) . This property allows it to be used as a fluorescent marker in various biological and chemical assays. The molecular targets and pathways involved include the labeling of proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis .
Comparison with Similar Compounds
Cyanine5.5 amine is unique compared to other cyanine dyes due to its near-infrared emission, which provides deeper tissue penetration and lower background fluorescence. Similar compounds include:
Cyanine3 amine: Emits in the visible range and is used for applications requiring higher fluorescence intensity.
Cyanine7 amine: Another near-infrared dye, but with different excitation and emission wavelengths, suitable for in vivo imaging.
Fluorescein amine: Emits in the visible range and is commonly used in various fluorescence-based assays.
This compound stands out due to its optimal balance between excitation and emission wavelengths, making it highly effective for specific imaging applications .
Properties
CAS No. |
2097714-44-6 |
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Molecular Formula |
C46H58Cl2N4O |
Molecular Weight |
753.9 |
IUPAC Name |
1H-Benz[e]indolium, 2-[5-[3-[6-[(6-aminohexyl)amino]-6-oxohexyl]-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- |
SMILES |
CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(NCCCCCC[NH3+])=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[2Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyanine5.5 amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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